molecular formula C23H23N5O4S B6421973 N-(5-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351599-35-3

N-(5-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B6421973
CAS No.: 1351599-35-3
M. Wt: 465.5 g/mol
InChI Key: HUQJBKCEAGIAMR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[5,4-c]pyridine core fused with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety and a pyrazine-2-carboxamide substituent.

Properties

IUPAC Name

N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-23(2)10-14-4-3-5-17(20(14)32-23)31-13-19(29)28-9-6-15-18(12-28)33-22(26-15)27-21(30)16-11-24-7-8-25-16/h3-5,7-8,11H,6,9-10,12-13H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJBKCEAGIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with overlapping structural motifs, enabling comparative analysis of synthesis, physicochemical properties, and substituent effects.

Thiazolo-Pyrimidine Derivatives

Compounds 11a , 11b , and 12 from share a thiazolo-pyrimidine core but differ in substituents and fused ring systems:

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Molecular Formula
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl 68 243–246 IR: 3,436 (NH), 2,219 (CN); NMR: δ 2.24 (CH3), 7.94 (=CH) C20H10N4O3S
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl 68 213–215 IR: 3,423 (NH), 2,209 (CN); NMR: δ 8.01 (=CH) C22H17N3O3S
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, anthranilic acid-derived quinazoline 57 268–269 IR: 3,217 (NH), 2,220 (CN); NMR: δ 9.59 (NH) C17H10N4O3
Target Compound Thiazolo[5,4-c]pyridine 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl, pyrazine-2-carboxamide N/A N/A N/A C25H25N5O4S (estimated)

Key Observations :

  • Thermal Stability : Higher melting points in 11a (243–246°C) vs. 11b (213–215°C) may reflect increased crystallinity from the bulky trimethylbenzylidene group .
  • Target Compound Complexity : The target’s 2,3-dihydrobenzofuran and pyrazine-2-carboxamide groups introduce steric and electronic complexity absent in 11a/b , likely requiring tailored synthetic protocols.
Carboxybenzylidene-Thiazolo-Pyrimidine Co-Crystal (–4)

The compound ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate–N,N-dimethylformamide crystallizes in a triclinic system (P1) with intermolecular hydrogen bonding involving the carboxy group and DMF .

Carboxamide Derivatives ()

lists carboxamide analogs with varied heterocycles, such as:

  • N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1)
  • 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9)

These compounds highlight the diversity of carboxamide-functionalized heterocycles but lack direct structural overlap with the target.

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s fused benzofuran-thiazolo-pyridine system may require multi-step protocols, contrasting with the one-pot syntheses of 11a/b .
  • Data Gaps : Absence of spectral or biological data for the target compound limits direct comparisons; further experimental validation is needed.

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